![molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1](/img/structure/B1311748.png)

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

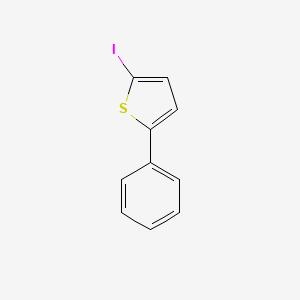

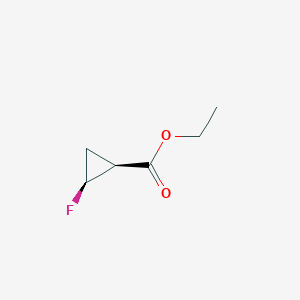

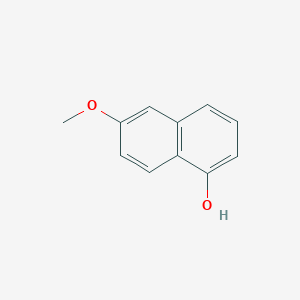

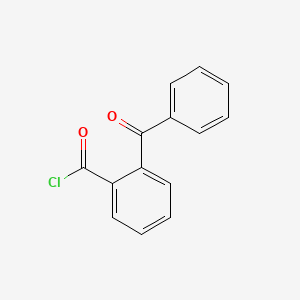

“L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is a chemical compound . It has a molecular formula of C18H19NO5 and a molecular weight of 329.3 g/mol.

Synthesis Analysis

The synthesis of L-Tyrosine derivatives is typically catalyzed by enzymatic biocatalysts . Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis . Chemical synthesis often requires extreme reaction conditions and can result in various toxic intermediates . On the other hand, biosynthetic strategies, including microbial fermentation and enzymatic catalysis, offer an alternative approach .Molecular Structure Analysis

The molecular formula of “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” is C18H19NO5. The molecular weight is 329.3 g/mol. Other variants of this compound have different molecular formulas and weights, such as C24H22N2O7 with a molecular weight of 450.44 , and C22H28N4O5 with an average mass of 428.482 Da .Chemical Reactions Analysis

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .Physical And Chemical Properties Analysis

The compound “L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-” has a predicted boiling point of 670.0±55.0 °C and a predicted density of 1.340±0.06 g/cm3 . Its pKa is predicted to be 9.74±0.15 .科学研究应用

Biocatalytic Derivatization

L-Tyrosine derivatives, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid, have extensive applications across pharmaceutical, food, and cosmetics industries due to their derivatization. Recent advancements involve enzyme-catalyzed processes for L-tyrosine derivatization, offering a sustainable and efficient route for producing these valuable compounds (Xu Tan et al., 2020).

Polymer Synthesis

L-Tyrosine serves as a precursor for biodegradable polymers, like tyrosine-derived polycarbonates and polyarylates, through the use of desaminotyrosyl-tyrosine alkyl esters. These materials have garnered interest for their potential in medical applications, including drug delivery systems, due to their favorable cellular and in vivo responses (S. Bourke & J. Kohn, 2003).

Synthesis of L-Tyrosine Derivatives

The development of new L-tyrosine derivatives through chemical synthesis offers routes to various bioactive compounds. For instance, methods for the preparation of methyl N-tert-butoxycarbonyl-O-alkyl-L-tyrosinate demonstrate the versatility and commercial potential of L-tyrosine derivatization processes (Y. Dacheng, 2009).

Biotechnological Production

L-Tyrosine's biotechnological production from renewable feedstocks presents a sustainable alternative to chemical synthesis, aligning with the growing emphasis on green manufacturing processes. This approach not only minimizes environmental impact but also exploits microbial metabolism for efficient L-tyrosine production (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).

Sensing and Detection Applications

The development of fluorescent sensors based on L-tyrosine derivatives for detecting hazardous substances, such as methyl parathion, showcases the potential of L-tyrosine in environmental monitoring and public safety. These sensors offer low detection limits and high specificity, underscoring the versatility of L-tyrosine derivatives in analytical applications (Juying Hou et al., 2015).

属性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCSQSVVHTYNRZ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433936 |

Source

|

| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

CAS RN |

86099-14-1 |

Source

|

| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)